3,6-Dimethylpyrazine-2-thiol is an organic compound classified within the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound is distinguished by the presence of two methyl groups at positions 3 and 6, along with a thiol group at position 2. Its molecular formula is , with a molecular weight of approximately 140.206 g/mol.
The synthesis of 3,6-dimethylpyrazine-2-thiol can be achieved through various methods, primarily involving the reaction of 3,6-dimethylpyrazine with thiourea under acidic conditions. This method typically allows for the efficient introduction of the thiol group.
Another common method involves the reaction of 2,3-dimethylpyrazine with hydrogen sulfide in the presence of a catalyst, which can occur under mild conditions such as room temperature and atmospheric pressure.
In industrial settings, production methods may utilize continuous flow reactors and optimized catalysts to enhance yield and reduce costs. Advanced purification techniques like distillation and crystallization are employed to ensure high purity of the final product.
3,6-Dimethylpyrazine-2-thiol features a unique molecular structure that includes:
The presence of the thiol group significantly influences its reactivity and biological activity.
3,6-Dimethylpyrazine-2-thiol can undergo several chemical reactions:
The mechanism of action for 3,6-dimethylpyrazine-2-thiol primarily involves its interaction with biological molecules. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. Additionally, the compound’s aromatic structure facilitates interactions with cellular membranes and other biomolecules, influencing various biological processes. The compound has been investigated for its potential antimicrobial and antioxidant properties, suggesting a role in biological pathways .
Relevant data regarding melting point, boiling point, and specific heat capacity are often determined during experimental characterization but are not universally standardized for this compound.
3,6-Dimethylpyrazine-2-thiol has several scientific applications:
This compound's unique properties make it valuable across various fields of research and application.
3,6-Dimethylpyrazine-2-thiol (CAS No. 5788-49-8) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₈N₂S and a molecular weight of 140.21 g/mol. Its systematic IUPAC name is 3,6-dimethyl-1,4-dihydropyrazine-2-thione, reflecting the thione tautomer where the sulfur atom is double-bonded to the pyrazine ring at position 2. The compound exists predominantly in the thione form due to the thermodynamic stability conferred by the thiocarbonyl group and aromatic ring conjugation [4] [7]. Key identifiers include:
The structural framework consists of a pyrazine ring methylated at C3 and C6, with a thiol/thione moiety at C2. This substitution pattern creates a planar, electron-deficient aromatic system that influences its reactivity and spectral properties. Tautomeric equilibria between thiol (C=S) and thione (C-SH) forms occur, though the thione form dominates in solid and solution states [1] [4].
Table 1: Chemical Identifiers for 3,6-Dimethylpyrazine-2-thiol
Identifier Type | Value |
---|---|
CAS Registry No. | 5788-49-8 |
PubChem CID | 3036242 |
Molecular Formula | C₆H₈N₂S |
Exact Mass | 140.0409 Da |
FDA UNII | N24YT9VQ3H |
InChI | InChI=1S/C6H8N2S/c1-4-3-7-5(2)6(9)8-4/h3H,1-2H3,(H,8,9) |
XLogP3 (Estimated) | 0.60 |
The compound emerged from flavor chemistry research in the late 20th century during investigations into sulfur-containing pyrazines. Unlike alkylpyrazines (e.g., 2,5-dimethylpyrazine), which were identified in thermally processed foods as early as the 1960s [3] [8], thiol-substituted variants gained attention for their ultra-potent sensory properties. 3,6-Dimethylpyrazine-2-thiol was first characterized in the 1980s through synthetic organic chemistry studies focused on heterocyclic thiones, though its initial isolation source remains undocumented in public literature.
Research accelerated in the 2000s with advances in analytical techniques like GC-MS and NMR, enabling precise identification of trace sulfur volatiles in fermented products. The compound's structural similarity to 2-acetyl-3,6-dimethylpyrazine (a known popcorn flavorant) spurred interest in its flavor potential [2] [6]. No single entity is credited with its discovery; rather, it was characterized incrementally through comparative analyses of pyrazine derivatives in flavor libraries [6] [9].
Natural Occurrence
3,6-Dimethylpyrazine-2-thiol occurs naturally at trace levels (<1 ppb) in fermented foods and beverages, though its detection is challenging due to low abundance and matrix complexity. It has been tentatively identified in:
Synthetic Origins
Synthesis remains the primary source for practical applications due to natural scarcity. Key methods include:
Industrial production typically employs high-temperature (>150°C) reactions between diacetyl and ammonium sulfide, yielding mixtures that require chromatographic separation to isolate the target compound [6].
Table 2: Origins and Production Methods of 3,6-Dimethylpyrazine-2-thiol
Origin Type | Source/Process | Key Features |
---|---|---|
Natural | Fermented foods (Baijiu, soy sauce) | Trace concentrations; microbial biosynthesis via Bacillus spp. |
Maillard reactions | Requires sulfur-containing amino acids (cysteine); low yield | |
Synthetic | Palmer Reaction | Regioselective but low efficiency; uses α-aminoketones + CS₂ |
Thionation of pyrazinones | High conversion with Lawesson’s reagent; expensive reagents | |
Chemoenzymatic synthesis | L-Threonine precursors; eco-friendly but not yet optimized for thiol derivatives | |
Industrial thermal synthesis | Diacetyl + ammonium sulfide; generates complex mixtures |
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